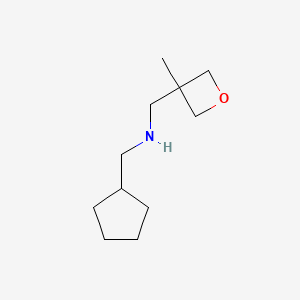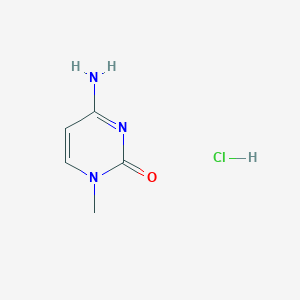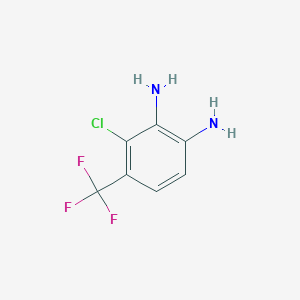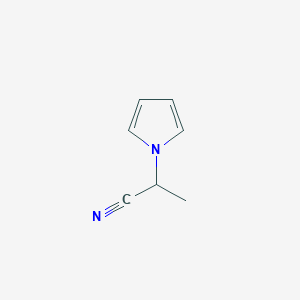
4-(3-(4-Aminophenyl)propanamido)-2-methylbenzene-1-sulfonyl fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-(4-Aminophenyl)propanamido)-2-methylbenzene-1-sulfonyl fluoride is a complex organic compound with significant applications in various fields of science and industry This compound is characterized by its unique structure, which includes an aminophenyl group, a propanamido linkage, and a sulfonyl fluoride moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(4-Aminophenyl)propanamido)-2-methylbenzene-1-sulfonyl fluoride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of 4-Aminophenylpropanoic Acid: This can be achieved through the reduction of 4-nitrophenylpropanoic acid using a suitable reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Amidation Reaction: The 4-aminophenylpropanoic acid is then reacted with 2-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine to form the desired amide linkage.
Sulfonyl Fluoride Formation: Finally, the sulfonyl chloride group is converted to a sulfonyl fluoride using a fluorinating agent such as sulfur tetrafluoride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
4-(3-(4-Aminophenyl)propanamido)-2-methylbenzene-1-sulfonyl fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols, leading to the formation of sulfonamide or sulfonate derivatives.
Oxidation and Reduction: The aminophenyl group can be oxidized to form nitroso or nitro derivatives, while reduction can convert it back to the amine.
Hydrolysis: The amide and sulfonyl fluoride groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and sulfonic acid derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary or secondary amines, alcohols, and thiols in the presence of a base like triethylamine.
Oxidation: Oxidizing agents such as potassium permangan
Propriétés
Numéro CAS |
28321-29-1 |
|---|---|
Formule moléculaire |
C16H17FN2O3S |
Poids moléculaire |
336.4 g/mol |
Nom IUPAC |
4-[3-(4-aminophenyl)propanoylamino]-2-methylbenzenesulfonyl fluoride |
InChI |
InChI=1S/C16H17FN2O3S/c1-11-10-14(7-8-15(11)23(17,21)22)19-16(20)9-4-12-2-5-13(18)6-3-12/h2-3,5-8,10H,4,9,18H2,1H3,(H,19,20) |
Clé InChI |
RUZHISQRSKSARY-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)NC(=O)CCC2=CC=C(C=C2)N)S(=O)(=O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


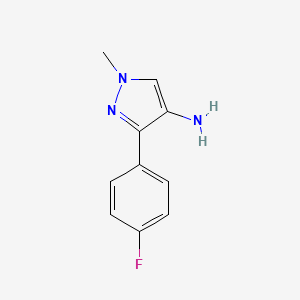
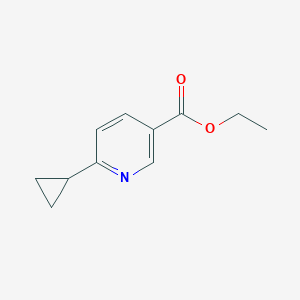
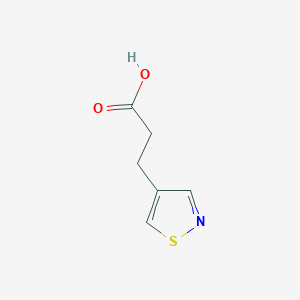
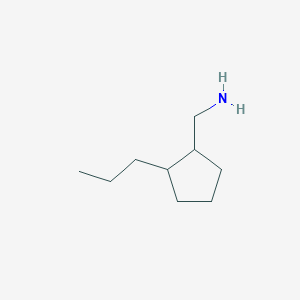
![(1-isopropyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanol](/img/structure/B13347789.png)


